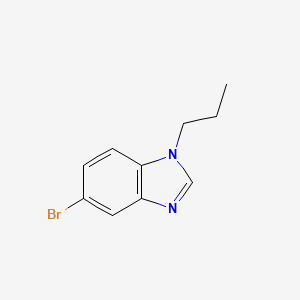

5-Bromo-1-propyl-benzoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSGZOPADMCOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682040 | |

| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200113-99-0 | |

| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-propyl-benzoimidazole: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Bromo-1-propyl-benzoimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and drawing parallels from closely related analogues, this document offers insights into its physicochemical properties, a robust protocol for its preparation, and a discussion of its potential as a scaffold for novel therapeutic agents.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic naturally occurring purine nucleosides and interact with a diverse array of biological targets.[1][2] This structural versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer therapies.[3][4]

The strategic substitution on the benzimidazole ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties. The subject of this guide, 5-Bromo-1-propyl-benzoimidazole, incorporates two key modifications:

-

A bromo group at the 5-position, which can enhance binding affinity through halogen bonding and serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1]

-

A propyl group at the 1-position, which modulates the compound's lipophilicity and can influence its metabolic stability and cell permeability.

This combination of features makes 5-Bromo-1-propyl-benzoimidazole a valuable building block and an intriguing candidate for biological screening.

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-Bromo-1-propyl-benzoimidazole is not extensively published, we can infer its key properties based on its structure and data from closely related compounds.

Core Chemical Attributes

A summary of the fundamental properties of 5-Bromo-1-propyl-benzoimidazole and its hydrochloride salt is presented in Table 1.

| Property | 5-Bromo-1-propyl-benzoimidazole | 5-Bromo-1-propyl-benzoimidazole HCl | Reference(s) |

| CAS Number | 1200113-99-0 | 1199773-13-1 | [1][5] |

| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ | [5][6] |

| Molecular Weight | 239.11 g/mol | 275.57 g/mol | [5][6] |

| Appearance | Predicted: Off-white to pale yellow solid | - | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Predicted: More soluble in aqueous solutions | [6] |

Predicted Spectroscopic Data

Definitive characterization of a novel compound relies on spectroscopic analysis. Based on the known spectra of analogous compounds, the following are the predicted key spectroscopic signatures for 5-Bromo-1-propyl-benzoimidazole.[7][8][9]

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.1 ppm (s, 1H): Proton at the 2-position of the benzimidazole ring.

-

δ ~7.7-7.8 ppm (d, 1H): Aromatic proton at the 4-position.

-

δ ~7.5 ppm (s, 1H): Aromatic proton at the 7-position.

-

δ ~7.2-7.3 ppm (dd, 1H): Aromatic proton at the 6-position.

-

δ ~4.1-4.2 ppm (t, 2H): Methylene protons (-CH₂-) of the propyl group adjacent to the nitrogen.

-

δ ~1.8-1.9 ppm (sext, 2H): Methylene protons (-CH₂-) of the propyl group.

-

δ ~0.9-1.0 ppm (t, 3H): Methyl protons (-CH₃) of the propyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~144 ppm: C2

-

δ ~143 ppm: C7a

-

δ ~135 ppm: C3a

-

δ ~125 ppm: C6

-

δ ~122 ppm: C4

-

δ ~116 ppm: C5

-

δ ~111 ppm: C7

-

δ ~46 ppm: N-CH₂

-

δ ~23 ppm: -CH₂-

-

δ ~11 ppm: -CH₃

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic doublet at m/z 238 and 240, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments: Loss of the propyl chain, and cleavage of the imidazole ring are expected fragmentation pathways.[10]

Synthesis Protocol: N-Alkylation of 5-Bromobenzimidazole

The most direct and reliable method for the preparation of 5-Bromo-1-propyl-benzoimidazole is the N-alkylation of commercially available 5-bromo-1H-benzimidazole. This approach offers high regioselectivity for the N1 position under basic conditions.

Experimental Workflow

Caption: Proposed workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.

Step-by-Step Methodology

-

Reagent Preparation: To a solution of 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Alkylation: Allow the mixture to stir at room temperature for 30 minutes, then add 1-bromopropane (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench with cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-1-propyl-benzoimidazole as a pure solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base deprotonates the benzimidazole nitrogen, activating it as a nucleophile.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 5-Bromo-1-propyl-benzoimidazole is not yet available in the public domain, the extensive body of research on analogous compounds allows for informed predictions of its therapeutic potential.

Anticancer Potential

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Many benzimidazoles bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells.

-

Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors. It is plausible that 5-Bromo-1-propyl-benzoimidazole could exhibit inhibitory activity against kinases implicated in cancer progression, such as VEGFR-2 or cyclin-dependent kinases.[11][12]

-

DNA Intercalation: The planar benzimidazole ring system can intercalate into DNA, leading to cell cycle arrest and apoptosis.

The bromo-substituent, in particular, has been shown in some series to enhance cytotoxic potential.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazo… [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of 5-Bromo-1-propyl-benzoimidazole

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 5-Bromo-1-propyl-benzoimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the chemical principles, experimental protocols, and analytical validation for the synthesis, beginning with the formation of the core 5-Bromo-1H-benzoimidazole structure and culminating in its N-propylation. The guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

Benzimidazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The targeted molecule, 5-Bromo-1-propyl-benzoimidazole, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications (e.g., cross-coupling reactions), and an N-propyl group, which can significantly influence the molecule's lipophilicity and metabolic stability.

Our synthetic strategy is a two-step process that is both logical and high-yielding:

-

Step 1: Cyclization to form the Benzimidazole Core. Synthesis of 5-Bromo-1H-benzoimidazole from 4-bromo-1,2-benzenediamine.

-

Step 2: N-Alkylation. Introduction of the propyl group at the N1 position of the benzimidazole ring via nucleophilic substitution.

This approach allows for the efficient construction of the target molecule from commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of 5-Bromo-1-propyl-benzoimidazole reveals a straightforward disconnection at the N-propyl bond, leading back to 5-Bromo-1H-benzoimidazole and a propyl electrophile. The benzimidazole core itself is readily synthesized from 4-bromo-1,2-benzenediamine.

An In-Depth Technical Guide to 5-Bromo-1-propyl-benzoimidazole (CAS No. 1200113-99-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-benzoimidazole, a key heterocyclic compound in medicinal chemistry. With the CAS number 1200113-99-0, this molecule is a versatile scaffold for the development of novel therapeutic agents. This document details its chemical identity, a representative synthesis protocol, its physicochemical properties, and its significant applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. Furthermore, this guide outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. The information presented herein is intended to support researchers and drug development professionals in leveraging the therapeutic potential of this and related benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[2] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[3][4]

5-Bromo-1-propyl-benzoimidazole is a synthetic derivative that incorporates two key structural modifications to the basic benzimidazole framework: a bromine atom at the 5-position and a propyl group at the 1-position of the imidazole ring. These modifications are strategically employed to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for specific biological targets.[2] The bromine atom, in particular, serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

This guide will delve into the technical details of 5-Bromo-1-propyl-benzoimidazole, providing a foundational understanding for its application in research and drug development.

Synthesis and Purification

The synthesis of 5-Bromo-1-propyl-benzoimidazole can be achieved through a two-step process, beginning with the formation of the 5-bromobenzimidazole core, followed by N-alkylation with a propyl group.

Synthesis of 5-Bromo-1H-benzimidazole

A common and effective method for the synthesis of the 5-bromobenzimidazole core is the condensation of 4-bromo-1,2-benzenediamine with an appropriate cyclizing agent, such as trimethyl orthoformate, in the presence of an acid catalyst.[5]

Experimental Protocol:

-

To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add trimethyl orthoformate.

-

Concentrate the mixture under reduced pressure.

-

Add concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, dilute the mixture with deionized water.

-

Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole.[5]

N-Alkylation to Yield 5-Bromo-1-propyl-benzoimidazole

The final step involves the N-alkylation of the 5-bromobenzimidazole intermediate with a propyl halide in the presence of a base.

Experimental Protocol:

-

Dissolve 5-bromo-1H-benzimidazole in a suitable polar aprotic solvent, such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen.

-

To the resulting solution, add 1-bromopropane (or another suitable propyl halide) dropwise at room temperature.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A representative workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-Bromo-1-propyl-benzoimidazole is not extensively published, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted/Representative Value |

| CAS Number | 1200113-99-0 |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available (predicted to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, as well as signals for the propyl group (triplet for the methyl group, sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzimidazole core and three distinct signals for the carbons of the propyl chain.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the propyl group and successive fragmentations of the benzimidazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the benzimidazole ring, and C-N stretching.

Applications in Drug Discovery

The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The introduction of the bromo and propyl substituents in 5-Bromo-1-propyl-benzoimidazole offers opportunities to fine-tune its pharmacological profile.

Anticancer Activity

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases. The lipophilic propyl group can enhance cell membrane permeability, while the bromine atom can form halogen bonds with biological targets, potentially increasing binding affinity and efficacy.

Antimicrobial, Antifungal, and Antiparasitic Potential

The benzimidazole core is present in several commercially available antimicrobial and antiparasitic drugs. The structural features of 5-Bromo-1-propyl-benzoimidazole make it a promising candidate for the development of new agents to combat bacterial, fungal, and parasitic infections.

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

solubility of 5-Bromo-1-propyl-benzoimidazole in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-1-propyl-benzoimidazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

5-Bromo-1-propyl-benzoimidazole is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-Bromo-1-propyl-benzoimidazole, grounded in its physicochemical properties and the established behavior of structurally related benzimidazole derivatives. Furthermore, this document outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

The journey of a novel chemical entity from the laboratory to a potential application is critically dependent on its physicochemical properties, with solubility being a cornerstone. For 5-Bromo-1-propyl-benzoimidazole, a molecule of interest in pharmaceutical research, its solubility dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and is a key determinant of its bioavailability in pharmacological studies.[2] Inefficient solubility can lead to challenges in handling, inconsistent results in biological assays, and difficulties in formulation development. This guide, therefore, serves as an essential resource for scientists working with this compound, providing both a theoretical framework for predicting its solubility and a practical guide for its experimental determination.

Physicochemical Profile of 5-Bromo-1-propyl-benzoimidazole

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 5-Bromo-1-propyl-benzoimidazole, featuring a benzimidazole core with a bromo substituent at the 5-position and a propyl group at the 1-position, provides key insights into its expected behavior in different organic solvents.

-

The Benzimidazole Core: The benzimidazole moiety itself is a polar, aromatic heterocyclic system. The presence of two nitrogen atoms allows for hydrogen bonding, both as a hydrogen bond donor (the N-H proton in the tautomeric form, although in the 1-substituted case this is absent) and as a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atoms). This inherent polarity suggests a predisposition for solubility in polar solvents.[2]

-

The 5-Bromo Substituent: The bromine atom is an electron-withdrawing group that increases the overall molecular weight and polarizability of the molecule. Its presence can also introduce specific dipole-dipole interactions. The bromo group enhances the lipophilicity of the benzimidazole core.

-

The 1-Propyl Group: The n-propyl group is a non-polar alkyl chain. Its addition to the benzimidazole ring significantly increases the lipophilic character of the molecule, which is expected to enhance its solubility in non-polar organic solvents.[3]

Inference: The combined structural features of 5-Bromo-1-propyl-benzoimidazole suggest an amphiphilic nature, with a polar benzimidazole core and non-polar propyl and bromo substituents. This duality will result in a varied solubility profile across a spectrum of organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical analysis and solubility data for related benzimidazole derivatives, the following solubility profile for 5-Bromo-1-propyl-benzoimidazole is predicted.[4][5][6] It is important to note that these are predictions and should be confirmed by experimental data.

High Solubility Expected in:

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be excellent solvents for 5-Bromo-1-propyl-benzoimidazole.[7] Their high polarity and ability to act as hydrogen bond acceptors will effectively solvate the benzimidazole core.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be good solvents. The polarizability of the C-Cl bonds can interact favorably with the polarizable benzimidazole ring system.

Moderate Solubility Expected in:

-

Alcohols: Methanol and ethanol are predicted to be moderately good solvents.[5] Their ability to engage in hydrogen bonding with the nitrogen atoms of the benzimidazole ring will promote dissolution. However, the non-polar propyl group may limit very high solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (e.g., propanol, butanol).

-

Ketones and Esters: Acetone and ethyl acetate, being polar aprotic solvents of moderate polarity, are expected to show moderate solvating power for this compound.[2]

Low to Negligible Solubility Expected in:

-

Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene are predicted to be poor solvents.[2] While the propyl group provides some lipophilic character, the dominant polar nature of the benzimidazole core will likely lead to low solubility in these non-polar environments.

Summary Table of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar benzimidazole core.[7] |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity and polarizability to interact with the solute.[4] |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate | Hydrogen bonding between the solvent's hydroxyl group and the benzimidazole's nitrogen atoms is possible.[5] |

| Ketones | Acetone | Moderate | The polar carbonyl group can interact with the polar benzimidazole moiety.[2] |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. |

| Non-Polar (Hydrocarbons) | Hexanes, Toluene | Low | The overall polarity of the benzimidazole core dominates over the lipophilic character of the substituents.[2] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely used shake-flask method, which is considered a gold standard for solubility determination.[8]

Materials and Equipment

-

5-Bromo-1-propyl-benzoimidazole (solid, high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each organic solvent to be tested (e.g., 2 mL).

-

Add an excess amount of solid 5-Bromo-1-propyl-benzoimidazole to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[8] A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 5-Bromo-1-propyl-benzoimidazole. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = C_measured × Dilution_Factor

-

Where:

-

S is the solubility (e.g., in mg/mL or mol/L).

-

C_measured is the concentration of the diluted sample determined from the analytical measurement.

-

Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

-

-

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units (e.g., mg/mL, g/L, or mol/L) at a specified temperature. It is good practice to perform the experiments in triplicate to ensure the precision and accuracy of the results. The data can be presented in a table for easy comparison across different solvents. Any significant deviations from the predicted solubility should be noted and may warrant further investigation into specific solute-solvent interactions.

Conclusion

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9VG_ThvhoXOh4vp8SmcIkp3xBuBzYyJvRqCi2ivXYqlcbPifKfISikJhJnolXp3AjUmbhhhFzu7paaRqdeN7mevph-tIHftWDaG0hpj-gnVIMdT2OVet-B5IXHx-MVHfGdSuPZrvQbJEG1PesHHad0dNO66clnsjE2OMSz1rtMjsCSKqu_1zxiz4wfz6_6kP4nkccaX5RMod3dyWfYW3ZK3-JJhDiAi9tSX7B2uqmJUpwGOoVCQ==

- ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols | Request PDF.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.

- Smolecule. (2023, August 17). 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

- CymitQuimica. (n.d.). CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazole.

- BenchChem. (n.d.). 5-Bromo-1-propyl-benzoimidazole|CAS 1200113-99-0.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazo… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. youtube.com [youtube.com]

5-Bromo-1-propyl-benzoimidazole molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-1-propyl-benzoimidazole: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

5-Bromo-1-propyl-benzoimidazole is a synthetic heterocyclic compound built upon the benzimidazole scaffold, a structure of profound importance in medicinal chemistry. Benzimidazoles are considered "privileged scaffolds" due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets with high affinity.[1][2] This guide provides a comprehensive technical overview of 5-Bromo-1-propyl-benzoimidazole, designed for researchers and scientists in drug development. It covers the molecule's fundamental physicochemical properties, proposes a detailed, mechanistically justified synthetic pathway, outlines expected analytical characterization, and explores its potential applications and strategic role in modern drug discovery programs. The strategic placement of the propyl group at the N1 position and the bromo substituent at the C5 position provides a unique combination of modulated lipophilicity and a reactive handle for further chemical elaboration, making it a valuable building block for generating compound libraries aimed at lead discovery and optimization.[1]

Physicochemical and Structural Properties

The structure of 5-Bromo-1-propyl-benzoimidazole is defined by a bicyclic system comprising a fusion of benzene and imidazole rings. The key functionalizations—a bromine atom on the benzene ring and a propyl chain on the imidazole nitrogen—are critical to its chemical behavior and biological activity.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁BrN₂ | Calculated |

| Molecular Weight | 239.12 g/mol | Calculated |

| CAS Number | 1200113-99-0 | [1][3] |

| Canonical SMILES | CCCn1c(C2=CC=C(Br)C=C12)=N | Inferred |

| Appearance | (Expected) Off-white to light-colored solid | N/A |

The N1-propyl group significantly increases the lipophilicity of the molecule compared to its unsubstituted 1H-benzimidazole counterpart, which can enhance membrane permeability and influence protein-ligand binding.[1] The C5-bromo substituent serves two primary roles: it acts as a bioisostere for other groups and provides a key synthetic handle for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.[1][4]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is not widely published, a robust and logical synthetic route can be proposed based on well-established benzimidazole synthesis protocols, such as the Phillips condensation.[5][6] The proposed synthesis is a two-step process starting from a commercially available substituted o-phenylenediamine.

Proposed Synthetic Protocol

Step 1: Cyclization to form 5-Bromo-1H-benzimidazole

This step involves the condensation of 4-bromo-benzene-1,2-diamine with a one-carbon source, typically formic acid or its equivalent, to form the imidazole ring.

-

Protocol:

-

To a solution of 4-bromo-benzene-1,2-diamine (1.0 eq) in 4M hydrochloric acid, add formic acid (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8.

-

The resulting precipitate, 5-Bromo-1H-benzimidazole, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

-

-

Mechanistic Rationale: The reaction proceeds via initial formylation of one of the amino groups of the diamine, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole core.[7] Using an acid catalyst is crucial for activating the formic acid and facilitating the dehydration step.

Step 2: N-Alkylation to yield 5-Bromo-1-propyl-benzoimidazole

This step introduces the propyl group onto the N1 position of the benzimidazole ring via a nucleophilic substitution reaction.

-

Protocol:

-

Suspend the 5-Bromo-1H-benzimidazole (1.0 eq) from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

-

Add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise to the mixture.

-

Stir the reaction at 50-60 °C for 8-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude product by filtration. Purify using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-Bromo-1-propyl-benzoimidazole.

-

-

Mechanistic Rationale: The base (K₂CO₃) deprotonates the acidic N-H of the imidazole ring to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the propyl halide in an Sₙ2 reaction, displacing the halide and forming the N-C bond.[8] A polar aprotic solvent is chosen to solvate the cation without hindering the nucleophilicity of the anion.

Synthesis Workflow Visualization

Caption: Proposed two-step synthesis of 5-Bromo-1-propyl-benzoimidazole.

Structural Elucidation and Characterization

Confirmation of the final product's identity and purity would be achieved using standard analytical techniques. Below are the expected spectroscopic data points based on the proposed structure and known values for similar benzimidazole derivatives.[9][10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. A singlet for the C2 proton. Aliphatic Protons (δ 0.9-4.2 ppm): A triplet for the terminal methyl group (~0.9 ppm), a sextet for the methylene group (~1.8 ppm), and a triplet for the N-methylene group (~4.1 ppm) of the propyl chain. |

| ¹³C NMR | Signals in the aromatic region (δ 110-145 ppm) for the benzimidazole carbons and in the aliphatic region (δ 10-50 ppm) for the three distinct carbons of the propyl chain. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 238 and 240. |

| Infrared (IR) | Absence of a broad N-H stretch (around 3200-3400 cm⁻¹) seen in the intermediate. Presence of C-H stretches (aromatic ~3100 cm⁻¹, aliphatic ~2900 cm⁻¹) and C=N/C=C stretches (~1500-1600 cm⁻¹). |

Relevance and Applications in Drug Development

The Benzimidazole Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its bioisosteric resemblance to purine enables it to bind to a wide range of enzymes and receptors, often by mimicking the interactions of adenine or guanine. This has led to the development of benzimidazole-based drugs with diverse activities, including anticancer, antihypertensive, and antimicrobial properties.[4][5][11]

Strategic Role in a Drug Discovery Campaign

5-Bromo-1-propyl-benzoimidazole is not just a single compound but a strategic starting point for a lead optimization campaign. The bromine atom is a particularly powerful tool, allowing for diversification through well-established cross-coupling reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1200113-99-0|5-Bromo-1-propyl-benzoimidazole|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-Bromo-1-propyl-benzoimidazole

This guide provides an in-depth analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-Bromo-1-propyl-benzoimidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this and similar heterocyclic compounds.

Introduction: The Significance of Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The substituent at the 1-position of the benzimidazole ring, in this case, a propyl group, significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile. The bromo-substituent at the 5-position further modulates its electronic properties and potential for further chemical modification. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of such molecules during the research and development process.

Predicted Spectral Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 5-Bromo-1-propyl-benzoimidazole is expected to exhibit distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the propyl group.

-

Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern of the benzene ring will give rise to a characteristic set of signals. Based on the data for 5-Bromo-1H-benzimidazole, we can predict the following:

-

A singlet for the proton at the 2-position (H-2) of the imidazole ring, likely appearing in the downfield region (δ ~8.3 ppm).[1]

-

The protons on the brominated benzene ring will show a more complex pattern. H-4, adjacent to the bromine, will likely be a doublet. H-6, ortho to the bromine, will be a doublet of doublets, and H-7 will be a doublet. The exact chemical shifts will be influenced by the N-propyl group.

-

-

Aliphatic Region (δ 0.9-4.3 ppm): The N-propyl group will produce three distinct signals. Based on studies of N-alkylated benzimidazoles, the following shifts are anticipated[2]:

-

A triplet corresponding to the N-CH2 protons at approximately δ 3.96-4.31 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom.[2]

-

A sextet for the internal -CH2- protons of the propyl group, expected around δ 1.7-1.9 ppm.

-

A triplet for the terminal -CH3 protons at approximately δ 0.9-1.0 ppm.

-

Table 1: Predicted 1H NMR Chemical Shifts for 5-Bromo-1-propyl-benzoimidazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.3 | s (singlet) |

| Aromatic Protons | 7.0 - 8.0 | m (multiplet) |

| N-CH2- | 3.96 - 4.31 | t (triplet) |

| -CH2- | 1.7 - 1.9 | sextet |

| -CH3 | 0.9 - 1.0 | t (triplet) |

The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule.

-

Aromatic Region (δ 110-155 ppm): The benzimidazole ring will show several signals in this region. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will appear in the expected ranges for substituted benzimidazoles.

-

Aliphatic Region (δ 10-50 ppm): The propyl group carbons will be observed in the upfield region. In N-alkylated benzimidazoles, these signals typically appear around 10-46 ppm.[2]

-

The N-CH2 carbon is expected around δ 45-50 ppm.

-

The internal -CH2- carbon should appear around δ 20-25 ppm.

-

The terminal -CH3 carbon will be the most upfield, around δ 10-15 ppm.

-

Table 2: Predicted 13C NMR Chemical Shifts for 5-Bromo-1-propyl-benzoimidazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| Aromatic Carbons | 110 - 140 |

| C-Br | ~115 |

| N-CH2- | 45 - 50 |

| -CH2- | 20 - 25 |

| -CH3 | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 5-Bromo-1-propyl-benzoimidazole, the IR spectrum is expected to show the following key absorption bands:

-

Aromatic C-H stretching: Above 3000 cm-1.

-

Aliphatic C-H stretching: Just below 3000 cm-1 (around 2870-2960 cm-1) for the propyl group.

-

C=N and C=C stretching: In the region of 1620-1450 cm-1, characteristic of the benzimidazole ring. Studies on N-alkylated benzimidazoles show C=N stretching between 1670–1608 cm-1 and C=C stretching between 1591–1522 cm-1.[2]

-

C-N stretching: Around 1300-1350 cm-1.

-

C-Br stretching: In the fingerprint region, typically below 800 cm-1.

The absence of a broad N-H stretching band around 3200-3400 cm-1 would confirm the successful N-alkylation of the benzimidazole nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For 5-Bromo-1-propyl-benzoimidazole (Molecular Formula: C10H11BrN2), the expected molecular weight is approximately 238.02 g/mol for the 79Br isotope and 240.02 g/mol for the 81Br isotope.

-

Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2+). The LC-MS data for the parent 5-Bromo-1H-benzimidazole shows a clear [M+H]+ peak at m/z 197, which corresponds to its molecular weight.[1]

-

Fragmentation Pattern: The fragmentation of benzimidazoles often involves the cleavage of the imidazole ring. Common fragmentation pathways for N-alkylated benzimidazoles include the loss of the alkyl group. For 5-Bromo-1-propyl-benzoimidazole, a significant fragment would likely correspond to the loss of a propyl radical (•C3H7), resulting in a fragment ion at m/z 196/198. Further fragmentation would involve the benzimidazole ring itself.

Experimental Protocols

To obtain the spectral data discussed above, the following standard methodologies should be employed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule in LC-MS. Electron Ionization (EI) is typically used in GC-MS.

-

Analysis: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.

Logical Framework for Spectral Interpretation

The process of elucidating the structure of 5-Bromo-1-propyl-benzoimidazole from its spectral data follows a logical workflow.

Caption: Workflow for structural elucidation using spectral data.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a robust framework for the unequivocal identification and characterization of 5-Bromo-1-propyl-benzoimidazole. By understanding the fundamental principles of each spectroscopic technique and correlating the expected spectral features with the molecular structure, researchers can confidently verify the synthesis of this and other related benzimidazole derivatives, ensuring the integrity of their chemical entities for further investigation and development.

References

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261. [Link]

Sources

5-Bromo-1-propyl-benzoimidazole: A Technical Guide to Unlocking Its Potential in Research and Development

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2][3] This technical guide focuses on a specific, yet promising derivative: 5-Bromo-1-propyl-benzoimidazole. The strategic incorporation of a bromine atom at the 5-position and a propyl group at the N-1 position presents a unique combination of physicochemical properties that researchers can exploit for novel therapeutic and material science applications. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's synthesis, potential applications, and detailed experimental workflows to explore its utility. We will delve into the rationale behind proposed research avenues, offering a roadmap for unlocking the full potential of this intriguing compound.

Introduction: The Benzimidazole Core and the Significance of 5-Bromo-1-propyl-benzoimidazole

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[4] Their structural similarity to naturally occurring purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[5][6][7] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties.

5-Bromo-1-propyl-benzoimidazole (CAS 1200113-99-0) is a synthetic derivative characterized by two key modifications to the parent benzimidazole structure[8]:

-

A Bromo Substituent at the 5-Position: The presence of a halogen, specifically bromine, at this position significantly influences the molecule's electronic properties. It can participate in hydrogen bonding and halogen bonding, potentially enhancing binding affinity to target proteins.[9] Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10]

-

A Propyl Group at the N-1 Position: The N-alkylation of the benzimidazole core is a common strategy to modulate its physicochemical properties. The propyl group, in this case, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The specific nature of the alkyl substituent can play a crucial role in determining the compound's biological activity.[11]

This unique combination of a reactive bromo moiety and a lipophilic propyl group makes 5-Bromo-1-propyl-benzoimidazole a compelling candidate for investigation in various research domains.

Synthesis and Characterization

The synthesis of N-alkylated benzimidazoles can be achieved through several established methods. A common and effective approach involves the N-alkylation of a pre-formed 5-bromobenzimidazole intermediate.[12]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-Bromo-1-propyl-benzoimidazole is outlined below:

Caption: Proposed two-step synthesis of 5-Bromo-1-propyl-benzoimidazole.

Experimental Protocol: Synthesis of 5-Bromo-1-propyl-benzoimidazole

Step 1: Synthesis of 5-Bromobenzimidazole

-

To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in formic acid (10 volumes), add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-bromobenzimidazole.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of 5-Bromo-1-propyl-benzoimidazole

-

To a solution of 5-bromobenzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1-propyl-benzoimidazole.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Potential Applications and Proposed Research Workflows

The unique structural features of 5-Bromo-1-propyl-benzoimidazole suggest several promising avenues for research and development. Below, we outline key potential applications and provide detailed experimental workflows to investigate them.

Anticancer Drug Discovery

The benzimidazole scaffold is a well-established pharmacophore in oncology.[1] The presence of the bromo substituent offers a site for further modification to optimize anticancer activity.

Hypothesis: 5-Bromo-1-propyl-benzoimidazole can serve as a scaffold for the development of novel anticancer agents by targeting key cancer-related pathways.

Experimental Workflow: Anticancer Activity Screening

Caption: A systematic workflow for the evaluation of antimicrobial activity.

Detailed Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains according to CLSI guidelines.

-

Compound Dilution: Prepare a two-fold serial dilution of 5-Bromo-1-propyl-benzoimidazole in a 96-well microtiter plate using appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Data Interpretation: Compare the MIC values to those of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Development of Novel Organic Materials

The benzimidazole core is also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. The bromo-substitution provides a reactive site for polymerization or functionalization to create novel materials.

Hypothesis: 5-Bromo-1-propyl-benzoimidazole can be utilized as a building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.

Experimental Workflow: Material Synthesis and Characterization

-

Synthetic Modification: Utilize the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various functional groups or to create conjugated polymers.

-

Purification: Purify the resulting materials using techniques such as column chromatography, recrystallization, and sublimation.

-

Structural Characterization: Confirm the chemical structures of the new materials using NMR, FT-IR, and mass spectrometry.

-

Photophysical Characterization: Investigate the photophysical properties of the synthesized materials, including UV-Vis absorption, photoluminescence spectroscopy, and quantum yield determination.

-

Thermal and Electrochemical Analysis: Evaluate the thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Investigate the electrochemical properties using cyclic voltammetry to determine the HOMO and LUMO energy levels.

-

Device Fabrication (if applicable): Fabricate prototype devices such as OLEDs or sensors to evaluate the performance of the new materials.

Data Summary and Comparison

To facilitate the evaluation of 5-Bromo-1-propyl-benzoimidazole in various applications, a structured approach to data collection and comparison is essential.

| Property | 5-Bromo-1-propyl-benzoimidazole | Reference Compound 1 (e.g., 5-Fluorobenzimidazole) | Reference Compound 2 (e.g., 1-Propylbenzimidazole) |

| Molecular Weight | 239.11 g/mol [8] | (Value to be determined) | (Value to be determined) |

| LogP (calculated) | (Value to be calculated) | (Value to be calculated) | (Value to be calculated) |

| Anticancer GI50 (MCF-7) | (To be determined experimentally) | (Literature or experimental value) | (Literature or experimental value) |

| Antimicrobial MIC (S. aureus) | (To be determined experimentally) | (Literature or experimental value) | (Literature or experimental value) |

| Fluorescence Quantum Yield | (To be determined experimentally) | (Literature or experimental value) | (Literature or experimental value) |

Conclusion

5-Bromo-1-propyl-benzoimidazole represents a molecule of significant untapped potential. Its unique combination of a reactive bromine handle and a lipophilic propyl chain makes it a versatile platform for the development of novel therapeutics and functional materials. The proposed synthetic route is straightforward, and the outlined experimental workflows provide a clear and logical path for researchers to begin exploring its properties. This technical guide serves as a foundational resource to stimulate further investigation into this promising compound, with the ultimate goal of translating its potential into tangible applications that can benefit science and society.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102981. [Link]

-

Shafique, S., & Siddiqui, H. L. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science Publishers. [Link]

-

Kaur, H., & Singh, J. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed, 35(1), 1-22. [Link]

-

Alam, M. A., & Akhter, M. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central, 10(1), 1-30. [Link]

-

Li, J., Wang, Y., & Zhang, H. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis Online, 52(12), 1435-1442. [Link]

-

Patel, A. D., & Patel, N. B. (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-142. [Link]

-

Haque, R. A., Iqbal, M. A., Khadeer, M. B., & Al-Mudaris, Z. A. A. H. (2013). Scheme-I: Synthesis of N-alkyl benzimidazoles (I-IV) and 3,3'-(1,2-phenylenebis(methylene))bis(1-alkyl-benzimidazolium) bromides (V-VIII). ResearchGate. [Link]

-

Srivastava, S., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]

-

American Chemical Society. (2021). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]

-

ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram. Retrieved from [Link]

-

Vasić, V. P., Penjišević, J. Z., Novaković, I. T., & Vladimir, V. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277-282. [Link]

-

Royal Society of Chemistry. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]

-

PubMed. (2017). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

PubMed. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

PubMed. (1995). Synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action. Chemical & Pharmaceutical Bulletin. [Link]

-

Wikipedia. (n.d.). List of benzimidazole opioids. Retrieved from [Link]

-

National Institutes of Health. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]

-

National Institutes of Health. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1200113-99-0|5-Bromo-1-propyl-benzoimidazole|BLD Pharm [bldpharm.com]

- 9. CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazo… [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of the Benzimidazole Scaffold

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-Bromo-1-propyl-benzoimidazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of 5-Bromo-1-propyl-benzoimidazole. We will move beyond procedural lists to explore the causal reasoning behind the selection of these theoretical approaches, emphasizing the synergistic relationship between in silico predictions and experimental validation.

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds, including the natural product Vitamin B12.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a diverse array of biological targets with high affinity.[1][2]

The subject of this guide, 5-Bromo-1-propyl-benzoimidazole, is a synthetic derivative strategically designed to modulate the core properties of the benzimidazole scaffold. The introduction of specific substituents serves a distinct purpose:

-

The 5-Bromo Group: This electron-withdrawing halogen atom significantly alters the electronic landscape of the molecule. It can enhance binding interactions through halogen bonding and serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1]

-

The N1-Propyl Group: This aliphatic chain increases the molecule's lipophilicity, which can be critical for improving membrane permeability and oral bioavailability. Its presence also sterically influences how the molecule fits into the binding pockets of target proteins.[1]

This guide will dissect the theoretical framework used to predict and understand the structural, electronic, and interactive properties of 5-Bromo-1-propyl-benzoimidazole, providing a roadmap for its rational design and development in a therapeutic context.

Synthesis and Structural Verification: The Physical Manifestation of Theory

While our focus is theoretical, any computational study is groundless without a connection to the real-world molecule. The synthesis and subsequent characterization of 5-Bromo-1-propyl-benzoimidazole provide the essential experimental data needed to validate our theoretical models.

A Plausible Synthetic Pathway

A common and effective method for synthesizing N-alkylated benzimidazoles involves a two-step process: initial heterocycle formation followed by N-alkylation. This approach ensures regiochemical control. The synthesis of 5-Bromo-1-propyl-benzoimidazole can be logically achieved as follows:

-

Condensation: The reaction begins with the condensation of 4-Bromo-o-phenylenediamine with an appropriate C1 source, such as formic acid or triethyl orthoformate, under acidic conditions to form 5-bromobenzimidazole.

-

N-Alkylation: The resulting 5-bromobenzimidazole is then deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the benzimidazolide anion. This nucleophile subsequently reacts with 1-bromopropane via an SN2 reaction to yield the final product, 5-Bromo-1-propyl-benzoimidazole.

Caption: Synthetic workflow for 5-Bromo-1-propyl-benzoimidazole.

Experimental Protocol: Synthesis of 5-Bromo-1-propyl-benzoimidazole

Objective: To synthesize 5-Bromo-1-propyl-benzoimidazole from 4-Bromo-o-phenylenediamine.

Materials:

-

4-Bromo-o-phenylenediamine

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

Part A: Synthesis of 5-Bromobenzimidazole

-

Combine 4-Bromo-o-phenylenediamine (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the volatile components under reduced pressure.

-

Purify the crude residue by recrystallization or column chromatography to yield 5-bromobenzimidazole.

Part B: N-Alkylation

-

Suspend 5-bromobenzimidazole (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

-

Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous mixture with EtOAc (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography (e.g., using a hexanes/EtOAc gradient) to afford pure 5-Bromo-1-propyl-benzoimidazole.

The Computational Core: Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.[3][4] By solving approximations of the Schrödinger equation, DFT provides a detailed picture of a molecule at the atomic level. For benzimidazole derivatives, the B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory that provides a good balance between computational cost and accuracy.[3][4][5]

Caption: Logical workflow of a typical DFT study.

Geometric Optimization and Structural Parameters

The first step in a DFT study is to perform a geometry optimization, which calculates the lowest-energy conformation of the molecule. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These in silico data are benchmarked against experimental data from X-ray crystallography, which is the gold standard for molecular structure determination.[6] A high degree of concordance between the calculated and experimental structures validates the chosen level of theory.

| Parameter | Theoretical (DFT) | Experimental (X-ray) | Significance |

| Bond Lengths (Å) | Calculated values | Measured values | Validates computational model |

| Bond Angles (°) | Calculated values | Measured values | Confirms molecular geometry |

| Dihedral Angles (°) | Calculated values | Measured values | Defines 3D conformation |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[3]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability.[5] A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity.[5] This energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.

Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[4] It is an invaluable tool for predicting intermolecular interactions.

-

Red/Yellow Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For our molecule, this would be concentrated around the N3 nitrogen of the imidazole ring.

-

Blue Regions: Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack and can act as hydrogen bond donors.

The MEP map provides a predictive guide for how the molecule will interact with a biological target, such as the amino acid residues in an enzyme's active site.

Application in Drug Discovery: Molecular Docking

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand (our benzimidazole derivative) within the active site of a target protein.[7][8] This method is fundamental to modern drug discovery, allowing for the rapid screening of compounds and the generation of hypotheses about their mechanism of action.[7] Benzimidazole derivatives are known to inhibit a range of targets, including kinases (e.g., EGFR), tubulin, and various microbial enzymes.[1][9][10]

The "Why": Rationale for Docking

The primary goal of docking is to determine if 5-Bromo-1-propyl-benzoimidazole can form a stable, low-energy complex with a protein of interest. By analyzing the predicted binding pose, we can identify key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that contribute to binding affinity. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity.[11]

Experimental Protocol: A Typical Docking Workflow

Objective: To predict the binding affinity and interaction profile of 5-Bromo-1-propyl-benzoimidazole against a selected protein target (e.g., Epidermal Growth Factor Receptor, EGFR).

Software:

-

Ligand Preparation: Gaussian, Avogadro

-

Protein Preparation: UCSF Chimera, AutoDock Tools

-

Docking Engine: AutoDock Vina, GOLD[2]

-

Visualization: PyMOL, Discovery Studio

Procedure:

-

Ligand Preparation:

-

Generate the 3D structure of 5-Bromo-1-propyl-benzoimidazole.

-

Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to obtain the lowest energy conformer.[9]

-

Save the optimized structure in a suitable format (e.g., .pdbqt).

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4WKQ) from the Protein Data Bank.[9]

-

Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Binding Site Definition:

-

Identify the active site of the protein, typically where the native ligand binds.

-

Define a "grid box" or "search space" that encompasses this entire active site to constrain the docking search.

-

-

Docking Simulation:

-

Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined search space.

-